(R)-methyl 5-oxotetrahydrofuran-2-carboxylate chemical properties
(R)-methyl 5-oxotetrahydrofuran-2-carboxylate chemical properties
An In-Depth Technical Guide to (R)-methyl 5-oxotetrahydrofuran-2-carboxylate: Properties, Synthesis, and Applications
Introduction
(R)-methyl 5-oxotetrahydrofuran-2-carboxylate is a chiral molecule of significant interest in the fields of organic synthesis and medicinal chemistry. As a versatile building block, its unique structural features—a γ-lactone ring combined with a methyl ester at a defined stereocenter—provide a valuable scaffold for the development of complex, biologically active compounds. This guide offers a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
The functionality and utility of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate are dictated by its distinct molecular architecture.
Molecular Structure and Stereochemistry
The molecule features a five-membered lactone (a cyclic ester) known as a tetrahydrofuran-2-one or γ-butyrolactone ring. A methoxycarbonyl group is attached to the C2 position, which is a chiral center with an (R) configuration. This specific stereochemistry is crucial, as it often dictates the biological activity and binding affinity of downstream pharmaceutical agents.
Caption: 2D structure of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate.
Physicochemical Data
The physical and chemical properties are summarized below. Data for the parent carboxylic acid is also included for context, as it is the direct precursor.
| Property | (R)-methyl 5-oxotetrahydrofuran-2-carboxylate | (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid | Reference |
| CAS Number | 19684-04-9 | 53558-93-3 | [1][2] |
| Molecular Formula | C₆H₈O₄ | C₅H₆O₄ | [1][2] |
| Molecular Weight | 144.13 g/mol | 130.10 g/mol | [1][2] |
| Appearance | - | White to light yellow crystalline solid | [2][3] |
| Melting Point | Not specified | 70-74 °C | [2][3][4] |
| Boiling Point | Not specified | 165-167 °C at 0.3 mmHg | [3] |
| Optical Rotation | Not specified | -15 ± 1° (c=5, MeOH) | [2] |
| Storage | Sealed in dry, 2-8°C | Room temperature, inert atmosphere (hygroscopic) | [1][5] |
| LogP | -0.0146 | -1.40 | [6][7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
| Technique | Expected Characteristics |
| ¹H NMR | Protons on the lactone ring would appear as complex multiplets. The methoxy group protons (-OCH₃) would be a sharp singlet around 3.7 ppm. The proton at the chiral center (C2) would be a multiplet coupled to the adjacent methylene protons. For the parent acid, the C2 proton appears around 4.20 ppm.[3] |
| ¹³C NMR | Two distinct carbonyl signals are expected: one for the lactone (~175-180 ppm) and one for the methyl ester (~170-175 ppm). The methoxy carbon would appear around 52 ppm. Three sp³ hybridized carbons from the ring would also be present. |
| IR Spectroscopy | Two strong carbonyl (C=O) stretching bands are characteristic: one for the γ-lactone (~1770 cm⁻¹) and one for the methyl ester (~1740 cm⁻¹). A C-O stretching band for the ester linkage would also be prominent. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 144. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the methoxycarbonyl group (-COOCH₃). |
Synthesis and Manufacturing
The synthesis of (R)-methyl 5-oxotetrahydrofuran-2-carboxylate is typically achieved via a two-step process starting from a readily available chiral precursor, D-glutamic acid. This approach leverages the inherent stereochemistry of the starting material to produce the target molecule with high enantiopurity.
Synthetic Workflow
The process involves the diazotization of D-glutamic acid, which leads to an unstable diazonium intermediate that undergoes an intramolecular Sɴ2 reaction to form the lactone ring with inversion of stereochemistry at C4 but retention at C2, yielding the (R)-carboxylic acid. This is followed by a standard esterification to afford the final methyl ester.
Caption: Synthetic workflow from D-glutamic acid to the target ester.
Detailed Experimental Protocol: Synthesis of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid
This protocol is adapted from established literature procedures.[3]
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Reaction Setup: In a flask equipped with a stirrer and cooled to 0°C, dissolve D-glutamic acid (e.g., 25 g, 170 mmol) in a mixture of water (67 mL) and concentrated hydrochloric acid (35 mL).
-
Reagent Addition: Slowly add a solution of sodium nitrite (NaNO₂) (17.5 g, 253.6 mmol) in water (37.5 mL) to the cooled mixture over 4 hours, maintaining the temperature at 0°C. Causality: Slow addition is critical to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt intermediate.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The solution should become clear.
-
Workup and Isolation: Remove the solvent via vacuum evaporation. Treat the residue with ethyl acetate (80 mL) and filter to remove inorganic salts.
-
Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Crystallization: Crystallize the resulting crude product from a solvent mixture such as ethyl acetate/benzene/hexane to yield the pure (R)-(-)-5-oxo-2-tetrahydrofuran carboxylic acid as a white crystalline solid.[3]
Detailed Experimental Protocol: Esterification
This is a standard Fischer esterification protocol.
-
Reaction Setup: Suspend the (R)-(-)-5-oxotetrahydrofuran-2-carboxylic acid (e.g., 10 g, 76.8 mmol) in methanol (100 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Extraction: Cool the mixture, neutralize the acid with a saturated solution of sodium bicarbonate, and remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or distillation to obtain the target methyl ester.
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is dominated by its two electrophilic carbonyl centers.
Caption: Electrophilic centers governing the molecule's reactivity.
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Reactivity of the γ-Lactone: The lactone is susceptible to nucleophilic attack. Strong nucleophiles (e.g., Grignard reagents, organolithiums) or basic/acidic hydrolysis can lead to ring-opening. This provides a pathway to synthesize functionalized γ-hydroxy carboxylic acid derivatives.
-
Reactivity of the Methyl Ester: The methyl ester can undergo standard ester transformations such as hydrolysis to the parent carboxylic acid, transesterification with other alcohols, or amidation with amines to form corresponding amides. The relative reactivity of the lactone versus the ester can often be controlled by the choice of reagents and reaction conditions.
Applications in Research and Drug Development
The value of this molecule lies in its utility as a chiral intermediate.
-
Chiral Building Block: It is a fundamental building block in asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules.[2] Its defined stereocenter can be carried through multiple synthetic steps.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[2] The lactone motif is present in many natural products and bioactive compounds.
-
Precursor for Antiviral Agents: The parent carboxylic acid is explicitly cited as an intermediate used to synthesize 2',3'-dideoxy-4'-selenonucleosides, which are investigated as potential antiviral agents.[3] This highlights its direct relevance in developing novel therapeutics.
-
Synthesis of Chiral Ligands: The functional groups allow for its incorporation into larger molecules that can act as chiral ligands or catalysts, which are crucial for processes in asymmetric synthesis.[2]
Safety, Handling, and Storage
Proper handling is essential for laboratory safety.
-
Hazard Identification: The racemic mixture is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[6] Standard GHS precautions should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[8] Use only in a well-ventilated area or a chemical fume hood.[8]
-
Handling: Avoid breathing dust, fumes, or vapors.[6] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[8]
-
Storage: Store in a tightly sealed container in a dry, cool place (2-8°C is recommended for the ester).[1] The parent carboxylic acid is known to be hygroscopic and should be stored under an inert atmosphere.[5]
Conclusion
(R)-methyl 5-oxotetrahydrofuran-2-carboxylate is more than a simple chemical; it is a high-value chiral intermediate that provides a gateway to complex molecular targets. Its well-defined stereochemistry, derived from the chiral pool, combined with its dual carbonyl functionality, makes it an indispensable tool for chemists in drug discovery and fine chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity allows researchers to fully exploit its potential in creating the next generation of innovative chemical entities.
References
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available from: [Link]
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5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. Available from: [Link]
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5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. Chemsrc. Available from: [Link]
-
CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid. Chemsrc. Available from: [Link]
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Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Thieme Connect. Available from: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available from: [Link]
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Methyl 5-oxotetrahydrofuran-2-carboxylate. SpectraBase. Available from: [Link]
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Methyl 5-oxotetrahydrofuran-2-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]
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